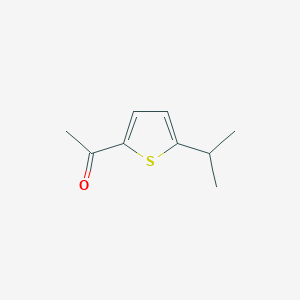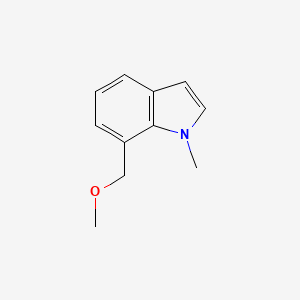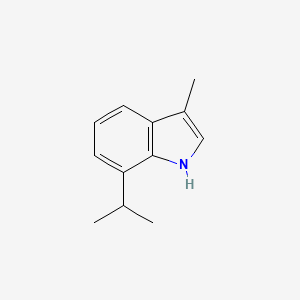
Potassium triethylsilanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリエチルシラノラートカリウムは、化学式 (C2H5)3SiOK を持つ有機ケイ素化合物です。これは、トリエチルシラノールのカリウム塩であり、さまざまな化学反応や産業用途に使用されます。この化合物は、その反応性と強い塩基および求核剤として作用する能力で知られています。
準備方法
合成経路と反応条件
トリエチルシラノラートカリウムは、トリエチルシラノールと水酸化カリウムの反応によって合成できます。反応は通常、次の手順を含みます。
- トリエチルシラノールをテトラヒドロフラン (THF) などの適切な溶媒に溶解する。
- 反応を妨げる水分が反応に干渉しないように、不活性雰囲気下で溶液に水酸化カリウムを加える。
- 反応が完了するまで、室温またはわずかに上昇した温度で混合物を撹拌する。
- 固体のトリエチルシラノラートカリウムを得るために、減圧下で溶媒を除去する。
工業生産方法
工業環境では、トリエチルシラノラートカリウムの生産には、高収率と純度を保証するために、最適化された条件での大規模反応が含まれる場合があります。連続フロー反応器と自動化システムの使用により、生産プロセスの効率とスケーラビリティを高めることができます。
化学反応の分析
反応の種類
トリエチルシラノラートカリウムは、以下を含むさまざまな種類の化学反応を起こします。
置換反応: 有機化合物中のハロゲン化物または他の脱離基を置換する求核剤として作用できます。
脱プロトン化反応: 強い塩基として、弱酸を脱プロトン化して、対応するカリウム塩を形成できます。
カップリング反応: 炭素-炭素結合を形成するためのクロスカップリング反応で使用できます。
一般的な試薬と条件
溶媒: テトラヒドロフラン (THF)、ジエチルエーテル、トルエンは、一般的に使用される溶媒です。
試薬: ハロゲン化物、エステル、ニトリルは、トリエチルシラノラートカリウムとの反応の典型的な基質です。
条件: 反応は、水分や酸素が反応に影響を与えないように、不活性雰囲気下で行われることがよくあります。
主要な生成物
第一アミド: ニトリルの加水分解から生成されます。
カルボン酸: エステルの変換から生成されます。
E-アルケン: カップリング反応によって生成されます。
科学研究への応用
トリエチルシラノラートカリウムは、科学研究において幅広い用途があります。
化学: 有機合成、特に炭素-ケイ素結合の形成と、脱プロトン化反応における塩基として試薬として使用されます。
生物学: 生物活性分子の合成と、生物学的結合反応における触媒として使用されます。
医学: 医薬品開発と医薬品合成における試薬として使用されます。
産業: シリコーン系材料、コーティング、接着剤の製造に使用されます。
科学的研究の応用
Potassium triethylsilanolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a base in deprotonation reactions.
Biology: Employed in the synthesis of biologically active molecules and as a catalyst in bioconjugation reactions.
Medicine: Utilized in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
作用機序
トリエチルシラノラートカリウムの作用機序には、強い塩基と求核剤として作用する能力が含まれています。それは弱酸を脱プロトン化して対応するカリウム塩を形成し、有機分子中の求電子中心を攻撃することによって求核置換反応に参加できます。関与する分子標的と経路は、特定の反応と基質によって異なります。
類似化合物の比較
類似化合物
トリメチルシラノラートカリウム: (CH3)3SiOK
トリフェニルシラノラートカリウム: (C6H5)3SiOK
トリイソプロピルシラノラートカリウム: (C3H7)3SiOK
独自性
トリエチルシラノラートカリウムは、その特定の反応性と立体特性によりユニークです。トリメチルシラノラートカリウムと比較して、より大きなエチル基を持っています。これは、特定の反応における立体障害と反応性に影響を与える可能性があります。反応性と安定性のバランスにより、有機合成や工業プロセスにおけるさまざまな用途に適しています。
類似化合物との比較
Similar Compounds
Potassium trimethylsilanolate: (CH3)3SiOK
Potassium triphenylsilanolate: (C6H5)3SiOK
Potassium triisopropylsilanolate: (C3H7)3SiOK
Uniqueness
Potassium triethylsilanolate is unique due to its specific reactivity and steric properties. Compared to potassium trimethylsilanolate, it has larger ethyl groups, which can influence the steric hindrance and reactivity in certain reactions. Its balance of reactivity and stability makes it suitable for a variety of applications in organic synthesis and industrial processes.
特性
分子式 |
C6H15KOSi |
|---|---|
分子量 |
170.37 g/mol |
IUPAC名 |
potassium;triethyl(oxido)silane |
InChI |
InChI=1S/C6H15OSi.K/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 |
InChIキー |
YTJYCWNMRAYWLV-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)





![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)


![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)

